A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(2-Thienyl)-L-alanine
A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(2-Thienyl)-L-alanine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 3-(2-Thienyl)-L-alanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. This document details synthetic methodologies, analytical characterization, and its interaction with biological systems, offering valuable insights for researchers in the field.
Introduction
3-(2-Thienyl)-L-alanine is a structural analogue of the essential amino acid L-phenylalanine, where the phenyl ring is replaced by a thiophene-2-yl moiety. This substitution imparts unique physicochemical properties, making it a valuable chiral building block in the synthesis of novel organic compounds and active pharmaceutical ingredients (APIs). Its applications extend to biochemical research, including studies on enzyme kinetics and protein structure-function relationships. The thiophene ring can influence the electronic properties and reactivity of molecules, offering a versatile scaffold for the design of new therapeutic agents.[1][2]
Table 1: Physicochemical Properties of 3-(2-Thienyl)-L-alanine
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂S | [3] |
| Molecular Weight | 171.22 g/mol | [3] |
| CAS Number | 22951-96-8 | [3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 255-263 °C (decomposes) | [3] |
| Optical Activity | [α]²⁰/D −30.5±1.5°, c = 1% in H₂O | [3] |
| Purity (by HPLC) | >97.0% | [4] |
Synthesis of 3-(2-Thienyl)-L-alanine
The synthesis of enantiomerically pure 3-(2-Thienyl)-L-alanine typically involves a multi-step process, beginning with the synthesis of the racemic mixture followed by chiral resolution. Asymmetric synthesis routes are also employed to directly obtain the desired L-enantiomer.
Synthesis of Racemic 3-(2-Thienyl)-DL-alanine via Strecker Synthesis
A common method for the preparation of the racemic amino acid is the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting aminonitrile.[5][6][7]
Experimental Protocol: Strecker Synthesis
-
Imine Formation: 2-Thiophenecarboxaldehyde is reacted with ammonium chloride and potassium cyanide. The ammonium chloride serves as a source of ammonia, which condenses with the aldehyde to form an imine.[5]
-
Cyanide Addition: The cyanide ion then attacks the imine to form an α-aminonitrile.[5][7]
-
Hydrolysis: The α-aminonitrile is subsequently hydrolyzed using a strong acid (e.g., HCl) to yield the racemic 3-(2-Thienyl)-DL-alanine.[5][7]
Chiral Resolution of 3-(2-Thienyl)-DL-alanine
The separation of the racemic mixture into its constituent enantiomers is crucial for its use in biological applications. Enzymatic kinetic resolution is a highly effective method for this purpose.
Experimental Protocol: Enzymatic Kinetic Resolution using Lipase
-
Esterification: The racemic amino acid is first converted to its corresponding ester (e.g., ethyl ester) to serve as a substrate for the lipase.
-
Enzymatic Hydrolysis: A lipase, such as Candida antarctica lipase B (CAL-B), is used to selectively hydrolyze one of the enantiomers of the amino acid ester.[8] For example, the lipase may preferentially hydrolyze the L-ester to the L-amino acid, leaving the D-ester unreacted.
-
Separation: The resulting mixture of the L-amino acid and the unreacted D-amino acid ester can then be separated by standard chromatographic techniques.
-
Hydrolysis of D-ester: The isolated D-ester can be hydrolyzed back to the D-amino acid if desired.
Characterization of 3-(2-Thienyl)-L-alanine
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include those for the thiophene ring protons, the α-proton, and the β-protons of the alanine side chain.
-
¹³C NMR and DEPT: The carbon-13 NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, allows for the assignment of all carbon signals, distinguishing between CH, CH₂, and CH₃ groups.[9] Quaternary carbons are observed in the standard ¹³C NMR spectrum.
Table 2: Expected NMR Chemical Shifts (δ) in D₂O
| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| α-CH | ~3.8 - 4.2 | ~55 - 60 |
| β-CH₂ | ~3.2 - 3.5 | ~35 - 40 |
| Thiophene C3-H | ~6.9 - 7.0 | ~125 - 127 |
| Thiophene C4-H | ~6.9 - 7.0 | ~127 - 129 |
| Thiophene C5-H | ~7.2 - 7.4 | ~124 - 126 |
| Thiophene C2 | - | ~138 - 142 |
| Thiophene C3 | - | ~125 - 127 |
| Thiophene C4 | - | ~127 - 129 |
| Thiophene C5 | - | ~124 - 126 |
| C=O | - | ~175 - 180 |
Note: These are approximate chemical shift ranges and can vary depending on the solvent and pH.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule.
Table 3: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3100 - 3000 | N-H (in NH₃⁺) | Stretching |
| ~3000 - 2800 | C-H (aliphatic) | Stretching |
| ~1660 - 1610 | C=O (in COO⁻) | Asymmetric Stretching |
| ~1550 - 1480 | N-H (in NH₃⁺) | Bending |
| ~1420 - 1380 | C=O (in COO⁻) | Symmetric Stretching |
Note: The zwitterionic nature of the amino acid at neutral pH leads to characteristic absorptions for the ammonium (NH₃⁺) and carboxylate (COO⁻) groups.[10][11]
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is typically used to determine the molecular weight of the compound. The protonated molecule [M+H]⁺ is observed, confirming the molecular formula. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which often involves the loss of water and carbon monoxide from the protonated parent ion.[12][13]
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric purity of 3-(2-Thienyl)-L-alanine. A chiral stationary phase (CSP) is used to separate the L- and D-enantiomers.
Experimental Protocol: Chiral HPLC Analysis
-
Column: A polysaccharide-based or macrocyclic glycopeptide-based chiral stationary phase (e.g., CHIRALPAK® or CHIROBIOTIC®).[14]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer, often with an acidic or basic modifier to improve peak shape and resolution.
-
Detection: UV detection is commonly used, typically at a wavelength where the thiophene ring absorbs (around 230-240 nm).
Biological Interaction: Phenylalanine Hydroxylase Pathway
3-(2-Thienyl)-L-alanine is a known substrate analogue and activator of phenylalanine hydroxylase (PAH), the enzyme responsible for the conversion of L-phenylalanine to L-tyrosine.[15][16][17] Mutations in the PAH gene lead to the metabolic disorder phenylketonuria (PKU).[18] Studying the interaction of analogues like 3-(2-Thienyl)-L-alanine with PAH provides valuable insights into the enzyme's mechanism and substrate specificity.
The binding of 3-(2-Thienyl)-L-alanine to the active site of PAH, in the presence of the cofactor tetrahydrobiopterin (BH₄), induces significant conformational changes in the enzyme, leading to its activation.[16]
Conclusion
This technical guide has outlined the key aspects of the synthesis and characterization of 3-(2-Thienyl)-L-alanine. The methodologies presented provide a solid foundation for researchers working with this important chiral building block. The detailed characterization data and understanding of its interaction with biological targets such as phenylalanine hydroxylase are critical for its successful application in drug discovery and development. The unique properties of 3-(2-Thienyl)-L-alanine continue to make it a compound of high interest for the scientific community.
References
- 1. 3-(2-Thienyl)-DL-alanine | DAICEL Chiral Application Search [search.daicelchiral.com]
- 2. nbinno.com [nbinno.com]
- 3. 3-(2-噻吩基)-L-丙氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(2-Thienyl)-L-alanine | CymitQuimica [cymitquimica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ESI-MS/MS analysis of underivatised amino acids: a new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Crystal structure of the ternary complex of the catalytic domain of human phenylalanine hydroxylase with tetrahydrobiopterin and 3-(2-thienyl)-L-alanine, and its implications for the mechanism of catalysis and substrate activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
